molecular formula C18H12ClNO5 B2702820 methyl 4-chloro-2-(2-oxo-2H-chromene-3-amido)benzoate CAS No. 868154-09-0

methyl 4-chloro-2-(2-oxo-2H-chromene-3-amido)benzoate

Cat. No.: B2702820
CAS No.: 868154-09-0
M. Wt: 357.75
InChI Key: OFFGFCDRTMQAAC-UHFFFAOYSA-N
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Description

. This compound is known for its unique chemical structure, which combines a benzoate ester with a chromenone moiety, making it a valuable candidate for various scientific studies.

Preparation Methods

The synthesis of methyl 4-chloro-2-(2-oxo-2H-chromene-3-amido)benzoate typically involves the reaction of 7-amino-4-methyl-2H-chromen-2-one with 4-chloro-2-formylbenzoic acid . The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid, to facilitate the condensation reaction. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

methyl 4-chloro-2-(2-oxo-2H-chromene-3-amido)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide, amine, or thiol groups.

Scientific Research Applications

methyl 4-chloro-2-(2-oxo-2H-chromene-3-amido)benzoate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an antimicrobial and anti-inflammatory agent, making it a candidate for further biological studies.

    Medicine: Due to its unique structure, it is being investigated for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and industrial processes.

Comparison with Similar Compounds

methyl 4-chloro-2-(2-oxo-2H-chromene-3-amido)benzoate can be compared with other similar compounds, such as:

    Coumarin derivatives: These compounds share the chromenone moiety and exhibit similar biological activities, including anticoagulant and antimicrobial properties.

    Benzoate esters: These compounds have a benzoate ester group and are known for their use in various industrial applications, including as preservatives and plasticizers.

    Thiazole derivatives: Thiazoles are another class of compounds with diverse biological activities, including antimicrobial and anti-inflammatory properties

Biological Activity

Methyl 4-chloro-2-(2-oxo-2H-chromene-3-amido)benzoate is a compound belonging to the chromene family, which has garnered attention due to its diverse biological activities. This article explores the biological activity, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a chromene scaffold, which is known for its versatility in biological applications. The presence of the amido group enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : Compounds with a chromene structure have shown significant anticancer properties through the induction of apoptosis in cancer cells. They may inhibit key signaling pathways involved in cell proliferation and survival.
  • Antimicrobial Effects : The compound exhibits antimicrobial activity against various bacterial strains, potentially disrupting bacterial cell walls or interfering with metabolic pathways.
  • Antioxidant Properties : The chromene derivatives are known to scavenge free radicals, reducing oxidative stress and protecting cells from damage.
  • Enzyme Inhibition : This compound has been investigated for its ability to inhibit enzymes such as acetylcholinesterase, which is relevant in treating neurodegenerative diseases.

Biological Activities

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Effect Reference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against Gram-positive bacteria
AntioxidantScavenges free radicals
Enzyme InhibitionInhibits acetylcholinesterase

Case Studies

Several studies highlight the biological efficacy of this compound:

  • Anticancer Study : A study demonstrated that this compound significantly reduced the viability of breast cancer cells (MCF-7) in vitro, with an IC50 value indicating potent cytotoxicity. The mechanism involved the activation of apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins .
  • Antimicrobial Testing : Research conducted on various bacterial strains revealed that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 µg/mL to 100 µg/mL .
  • Enzyme Inhibition Assay : In a study focused on neuroprotective agents, this compound was shown to inhibit acetylcholinesterase effectively, suggesting its potential utility in treating Alzheimer's disease. The inhibition was quantified, showing a significant reduction in enzyme activity at micromolar concentrations .

Properties

IUPAC Name

methyl 4-chloro-2-[(2-oxochromene-3-carbonyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClNO5/c1-24-17(22)12-7-6-11(19)9-14(12)20-16(21)13-8-10-4-2-3-5-15(10)25-18(13)23/h2-9H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFGFCDRTMQAAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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